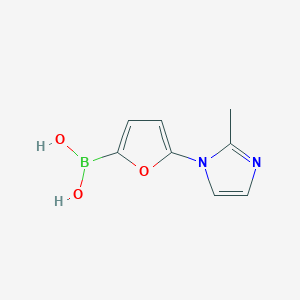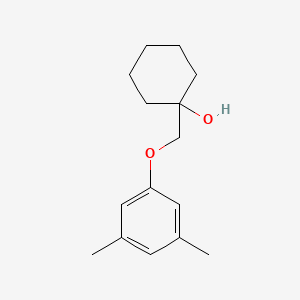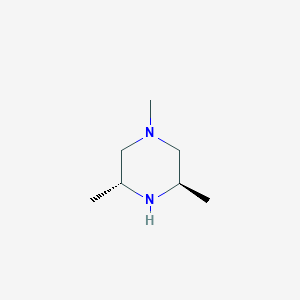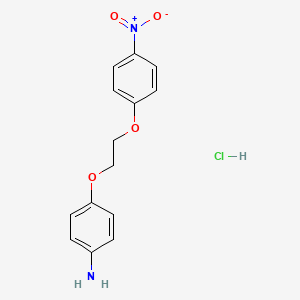![molecular formula C12H12O2 B13352185 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a chemical compound with the molecular formula C12H12O2. It is an intermediate in the synthesis of various pharmaceutical agents, including Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.
Métodos De Preparación
The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of various chemical products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparación Con Compuestos Similares
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one can be compared with other similar compounds such as:
3A,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran-1-one: This compound is also an intermediate in the synthesis of Palonosetron and shares similar chemical properties.
1,3,3a,4,5,6-Hexahydronaphtho[1,8-cd]pyran: Another structurally similar compound with comparable chemical behavior.
The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Palonosetron, making it crucial for the pharmaceutical industry.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one |
InChI |
InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2 |
Clave InChI |
LSEVFEBTWFXXKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2COC(=O)C3=CC=CC(=C23)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)



